molecular formula C11H23NO2 B1649499 N-(2-Hydroxyethyl)-N-methyloctanamide CAS No. 100828-60-2

N-(2-Hydroxyethyl)-N-methyloctanamide

Cat. No.: B1649499
CAS No.: 100828-60-2
M. Wt: 201.31
InChI Key: GYMBMKPFELGDCD-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methyloctanamide is a useful research compound. Its molecular formula is C11H23NO2 and its molecular weight is 201.31. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyloctanamide
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InChI

InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-11(14)12(2)9-10-13/h13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMBMKPFELGDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733994
Record name N-(2-Hydroxyethyl)-N-methyloctanamide
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Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

100828-60-2
Record name N-Ethanol-N-methyl caprylamide
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Record name N-(2-Hydroxyethyl)-N-methyloctanamide
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Record name N-(2-hydroxyethyl)-N-methyloctanamide
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Record name N-HYDROXYETHYL-N-METHYLCAPRYLAMIDE
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Foundational & Exploratory

Engineering Lipid Mediators: The Biological Activity and Pharmacokinetics of N-Methyl Medium-Chain N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipid Signaling Paradigm

N-acylethanolamines (NAEs) constitute a diverse family of endogenous lipid signaling molecules. While long-chain polyunsaturated NAEs (like anandamide) act primarily through cannabinoid (CB1/CB2) receptors, medium-chain NAEs (MC-NAEs, characterized by C8–C12 saturated acyl chains) diverge significantly in their pharmacology. MC-NAEs bypass cannabinoid receptors and instead exert profound anti-inflammatory, analgesic, and metabolic regulatory effects via non-cannabinoid targets, most notably the nuclear Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and the ion channel Transient Receptor Potential Vanilloid 1 (TRPV1) [1].

Despite their therapeutic potential, the experimental utility of native MC-NAEs is severely restricted by their rapid enzymatic degradation in vivo. The primary catabolic sink is Fatty Acid Amide Hydrolase (FAAH) , an integral membrane enzyme that rapidly hydrolyzes secondary lipid amides into inactive free fatty acids and ethanolamine[2].

To overcome this pharmacokinetic bottleneck, medicinal chemists utilize targeted N-alkylation. Substituting the ethanolamine nitrogen with a methyl group transforms the native secondary amide into a tertiary amide . This highly precise structural modification yields N-methyl medium-chain N-acylethanolamines (N-methyl MC-NAEs) —a class of lipid mediators that perfectly balances target-specific receptor activation with near-total resistance to FAAH-mediated degradation[3].

Molecular Pharmacology & Target Engagement

The Mechanism of FAAH Evasion

FAAH belongs to the amidase signature family and utilizes a highly unusual Ser241-Ser217-Lys142 catalytic triad. For native NAEs, the secondary amide bond perfectly aligns within the FAAH active site, allowing Ser241 to initiate a nucleophilic attack on the carbonyl carbon[4].

The introduction of an N-methyl group fundamentally disrupts this process via two causal mechanisms:

  • Steric Hindrance : The bulky methyl group physically clashes with the hydrophobic constraints of the enzyme's binding pocket, preventing proper alignment of the scissile amide bond.

  • Electronic Deactivation : The tertiary amide lacks the hydrogen-bond donor capacity of the native secondary amide, preventing the vital hydrogen-bonding network required to stabilize the transition state during Ser241 nucleophilic attack[5].

Receptor Activation: PPAR-α and TRPV1

Remarkably, while the N-methyl substitution abolishes FAAH recognition, it frequently preserves or even enhances the biological activity at downstream receptors. The hydrophobic pocket of the PPAR-α ligand-binding domain readily accommodates the N-methyl group, maintaining the transcriptional regulation of lipid metabolism and anti-inflammatory pathways. Simultaneously, the lipophilic nature of the tertiary amide enhances cell membrane penetration, facilitating interaction with intracellular domains of TRPV1 to modulate calcium influx and neuronal excitability[6].

Mechanism NMC N-methyl MC-NAEs FAAH FAAH Enzyme (Ser-Ser-Lys Triad) NMC->FAAH Steric Hindrance (N-Methylation) PPAR PPAR-α / TRPV1 Receptors NMC->PPAR Target Agonism Metab Inactive Fatty Acids (Metabolites) FAAH->Metab Blocked Hydrolysis Bio Anti-inflammatory & Analgesic Signaling PPAR->Bio Transcription / Ion Flux

Pathway of N-methyl MC-NAEs evading FAAH to activate PPAR-α and TRPV1.

Quantitative Data: Pharmacological Profiling

The table below summarizes the representative structural-activity relationships (SAR) when transitioning from a native medium-chain NAE to its N-methylated tertiary amide analog. Note the dramatic shift in metabolic half-life while retaining functional target engagement.

Compound ClassSpecific Lipid MediatorFAAH Half-Life (

)
PPAR-α (

)
TRPV1 (

)
Native MC-NAE N-decanoylethanolamine (C10:0)14.5 min3.2 µM10.5 µM
Native Long-Chain Anandamide (AEA)< 5.0 min> 50 µM*2.1 µM
Tertiary MC-NAE N-methyl-N-decanoylethanolamine> 120.0 min 4.5 µM 8.2 µM

(Note: Anandamide acts primarily on CB1/CB2; its PPAR-α affinity is minimal compared to medium-chain derivatives).

E-E-A-T Validated Experimental Protocols

To rigorously study the biological activity of N-methyl MC-NAEs, researchers must isolate target engagement from pharmacokinetic decay. The following workflows are designed as self-validating systems , meaning built-in controls continuously confirm the integrity of the assay chemistry.

Workflow A 1. Substrate Incubation B 2. FAAH Stability Assay (LC-MS) A->B C 3. Receptor Screening (TRPV1/PPARa) B->C D 4. Target Specificity Validation C->D

High-throughput workflow for evaluating N-methyl MC-NAE stability and bioactivity.

Protocol 1: LC-MS/MS Metabolic Stability Assay (FAAH Resistance)

Causality: To prove that N-methylation specifically halts FAAH degradation, we utilize recombinant human FAAH in a highly controlled buffer, completely eliminating the background noise of systemic esterases[4].

  • Enzyme Preparation: Suspend human recombinant FAAH microsomes in Tris-HCl buffer (pH 9.0) containing 0.1% fatty acid-free BSA.

  • Substrate Incubation: Introduce 10 µM of the N-methyl MC-NAE (Test) or native MC-NAE (Control) into the reaction mixture at 37°C.

  • Reaction Quenching: At designated intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and plunge them into 150 µL of ice-cold acetonitrile.

    • Causality: The extreme temperature drop and organic solvent rapidly denature the FAAH enzyme, instantly freezing the kinetic profile to ensure temporal accuracy for mass spectrometry.

  • Self-Validation Step: Run a parallel assay for the native MC-NAE pre-treated with 1 µM URB597 (a highly specific, irreversible FAAH inhibitor).

    • Trustworthiness Check: If the native MC-NAE degrades in the standard assay but remains completely intact in the URB597 assay, it proves the hydrolytic machinery is exclusively FAAH. If the N-methyl MC-NAE mirrors the stability of the URB597-treated sample, absolute FAAH resistance is verified.

  • Data Acquisition: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM) to quantify the remaining parent lipid.

Protocol 2: PPAR-α Luciferase Reporter Gene Assay

Causality: Because lipid mediators can promiscuously bind cellular membranes, target-specific biological activity must be confirmed. We employ a GAL4-PPAR-α chimera reporter in HEK293T cells, creating a clean system unpolluted by endogenous nuclear receptor crosstalk.

  • Cell Transfection: Co-transfect HEK293T cells with a pGAL4-PPAR-α ligand-binding domain construct and a pUAS-luciferase reporter plasmid using lipofection. Allow 24 hours for expression.

  • Ligand Treatment: Wash cells and replace with serum-free media. Add varying concentrations (0.1 µM to 50 µM) of N-methyl MC-NAEs.

    • Causality: Standard fetal bovine serum (FBS) contains lipocalins and Fatty Acid Binding Proteins (FABPs) that will prematurely sequester the lipophilic N-methyl MC-NAEs[7]. Serum-free media ensures the true bioavailable concentration reaches the cells.

  • Self-Validation Step: Treat a parallel group of cells with the highest concentration of the N-methyl MC-NAE alongside 10 µM GW6471 (a potent, selective PPAR-α antagonist).

    • Trustworthiness Check: If the luminescent signal is wholly ablated by GW6471, the system internally validates that the lipid's biological activity is mediated exclusively through the PPAR-α receptor pathway, ruling out non-specific artifacts.

  • Readout: After 18 hours, lyse the cells, add luciferin substrate, and quantify luminescence utilizing a high-throughput microplate luminometer.

References

1.[1] Tsuboi, K., Uyama, T., Okamoto, Y., & Ueda, N. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Inflammation and Regeneration. 1 2.[2] Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews - ACS Publications. 2 3.[6] Zschenderlein, C., et al. (2012). TRPV1 Channels Regulate Cortical Excitability in Humans. Journal of Neuroscience. 6 4.[7] Kaczocha, M., et al. (2014). Inhibition of Fatty Acid Binding Proteins Elevates Brain Anandamide Levels and Produces Analgesia. PLOS One. 7 5.[4] Boger, D. L., et al. (1998). Chemical requirements for inhibition of gap junction communication by the biologically active lipid oleamide. PNAS. 4 6.[3] Ligresti, A., et al. (2005). New metabolically stable fatty acid amide ligands of cannabinoid receptors. IRIS Unibas / Bioorganic & Medicinal Chemistry Letters. 3 7.[5] Thomas, E. A., et al. (1999). Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide. PNAS.5

Sources

The Untapped Potential of N-Methylated N-Acylethanolamines in Modulating Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) represents a critical signaling network that governs a vast array of physiological processes, making it a prime target for therapeutic intervention. While research has predominantly focused on canonical N-acylethanolamines (NAEs) like anandamide, a class of structurally related molecules—N-methylated N-acylethanolamines—is emerging as a frontier in ECS modulation. This technical guide provides an in-depth exploration of N-methylated NAEs, not as endogenous signaling molecules, but as powerful synthetic tools and potential therapeutic agents. We will dissect the fundamental biochemistry of the ECS, propose the metabolic fate and signaling profile of N-methylated NAEs, and provide detailed experimental protocols for their synthesis, characterization, and quantification. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising class of compounds.

Introduction: The Endocannabinoid System and its Canonical Ligands

The endocannabinoid system is a ubiquitous lipid signaling network comprising cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[1] The two most-studied endocannabinoids are N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (2-AG).[2] This guide focuses on the NAE family, which includes not only AEA but also other significant lipid mediators like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[3][4]

These NAEs are characterized by a fatty acid linked to an ethanolamine group via an amide bond.[5] Their biological activities are diverse, ranging from the psychoactive effects of AEA mediated by cannabinoid receptor 1 (CB1) to the anti-inflammatory and anorexic properties of PEA and OEA, which act primarily through peroxisome proliferator-activated receptor α (PPARα).[3][6] The therapeutic potential of modulating NAE levels is immense, with applications in pain management, anxiety disorders, inflammation, and metabolic diseases.[7][8] However, the clinical utility of natural NAEs is often hampered by their rapid enzymatic degradation.

The Strategic Advantage of N-Methylation

N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, is a well-established strategy in medicinal chemistry to enhance the therapeutic profile of bioactive molecules.[9][10] This seemingly minor modification can induce profound changes in a molecule's properties:

  • Enhanced Metabolic Stability: The N-methyl group can sterically hinder the approach of degrading enzymes, thereby increasing the molecule's biological half-life.[9] For NAEs, this is particularly relevant as the primary degradation enzyme, Fatty Acid Amide Hydrolase (FAAH), targets the amide bond.[8][11]

  • Improved Bioavailability: N-methylation can increase a molecule's lipophilicity and reduce its hydrogen-bonding capacity, which may facilitate passage across biological membranes, including the blood-brain barrier.[9]

  • Conformational Constraint: The introduction of a methyl group can restrict the rotational freedom of the molecule, locking it into a more specific conformation.[12][13] This can lead to increased receptor selectivity and potency.

By applying this logic to NAEs, we can hypothesize that N-methylated NAEs would serve as more stable and potentially more potent modulators of the endocannabinoid system, making them invaluable tools for research and drug development.

Biosynthesis and Degradation: A Canonical Pathway and its Predicted Alteration

To understand the role of N-methylated NAEs, one must first grasp the metabolic pathways of their non-methylated counterparts.

Canonical NAE Metabolism

NAE biosynthesis is a multi-step process primarily initiated from membrane phospholipids.[4][14] The canonical pathway involves two key enzymatic steps:

  • N-Acylation: An N-acyltransferase (NAT) enzyme transfers a fatty acid from a donor phospholipid (like phosphatidylcholine) to the head group of phosphatidylethanolamine (PE), forming N-acylphosphatidylethanolamine (NAPE).[15][16]

  • NAPE Hydrolysis: The enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then cleaves NAPE to release the NAE and phosphatidic acid.[17][18] Alternative, NAPE-PLD-independent pathways also exist, involving other hydrolases and phosphodiesterases.[15][19]

NAE signaling is terminated by enzymatic hydrolysis, primarily by the serine hydrolase Fatty Acid Amide Hydrolase (FAAH), which breaks the amide bond to yield a free fatty acid and ethanolamine.[8][20] A secondary enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to the degradation of certain NAEs in peripheral tissues.[15]

Canonical NAE Metabolism PL Phospholipids (e.g., PC) PL->invis1 PE Phosphatidylethanolamine (PE) PE->invis1 NAPE N-Acyl-PE (NAPE) NAE N-Acylethanolamine (NAE) NAPE->NAE NAPE-PLD & Alternative Pathways Degraded Fatty Acid + Ethanolamine NAE->Degraded FAAH / NAAA invis1->NAPE N-Acyltransferase (NAT)

Caption: Canonical biosynthesis and degradation pathway of N-acylethanolamines (NAEs).
Hypothesized Impact of N-Methylation on Metabolism and Signaling

The introduction of a methyl group on the ethanolamine nitrogen fundamentally alters the substrate for FAAH. It is hypothesized that N-methylated NAEs would be poor substrates for FAAH, effectively acting as inhibitors of their own degradation. This metabolic resistance would lead to a prolonged presence in the synapse and at target receptors, potentially amplifying and extending their signaling duration compared to their canonical counterparts.

Hypothesized Role of N-Methylated NAEs cluster_0 Canonical NAE Signaling cluster_1 N-Methylated NAE Signaling NAE NAE (e.g., Anandamide) FAAH FAAH Degradation NAE->FAAH Rapid Hydrolysis Receptor CB1/CB2/PPARα Receptors NAE->Receptor Signal_A Transient Signal Receptor->Signal_A NMeNAE N-Methyl-NAE (Synthetic Analog) FAAH_B FAAH Degradation NMeNAE->FAAH_B Resistant to Hydrolysis Receptor_B CB1/CB2/PPARα Receptors NMeNAE->Receptor_B Signal_B Sustained Signal Receptor_B->Signal_B

Caption: N-methylation is hypothesized to confer resistance to FAAH degradation, leading to sustained receptor signaling.

Experimental Protocols for the Investigation of N-Methylated NAEs

To validate these hypotheses, a systematic experimental approach is required. The following protocols provide a framework for the synthesis, enzymatic stability testing, and quantification of N-methylated NAEs.

Protocol: Synthesis of N-methyl-N-arachidonoylethanolamine (N-Me-AEA)

Causality: This protocol outlines a standard amide coupling reaction, a fundamental technique in medicinal chemistry for creating the amide bond central to NAEs. The use of a coupling agent like HATU is chosen for its high efficiency and mild reaction conditions, which prevents side reactions with the polyunsaturated arachidonoyl chain.

Materials:

  • Arachidonic acid

  • N-methylethanolamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidonic acid (1 equivalent) in anhydrous DCM.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add N-methylethanolamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Me-AEA using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

  • Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro FAAH Hydrolysis Assay

Causality: This assay directly tests the central hypothesis that N-methylation protects against enzymatic degradation. By incubating the synthetic compound with a source of FAAH (recombinant enzyme or tissue homogenate) and measuring its disappearance over time relative to its non-methylated counterpart (AEA), we can quantitatively determine its metabolic stability.

Materials:

  • Synthesized N-Me-AEA and standard AEA

  • Recombinant human FAAH enzyme or rat brain homogenate as a FAAH source

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Quenching solution (e.g., Acetonitrile with an internal standard)

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of N-Me-AEA and AEA in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-warm the FAAH enzyme preparation in assay buffer to 37°C.

    • Initiate the reaction by adding the substrate (either N-Me-AEA or AEA) to a final concentration of ~10 µM.

    • Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic activity by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of an appropriate internal standard (e.g., AEA-d8).

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an LC-MS vial and analyze using the LC-MS/MS method described below to quantify the remaining amount of substrate at each time point.

  • Data Analysis: Plot the percentage of remaining substrate versus time for both N-Me-AEA and AEA. Calculate the half-life (t₁/₂) for each compound.

Expected Outcome: The half-life of N-Me-AEA is expected to be significantly longer than that of AEA, confirming its increased stability against FAAH hydrolysis.

Protocol: Quantification of N-Methylated NAEs by LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[21][22] The Multiple Reaction Monitoring (MRM) scan mode allows the instrument to selectively detect the compound of interest and its specific fragment ions, filtering out background noise and ensuring accurate measurement.[23]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (from in vitro assay or biological matrix):

  • Extraction: Perform a liquid-liquid extraction. To 100 µL of sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., N-Me-AEA-d4). Vortex thoroughly.

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Method:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would run from 50% B to 98% B over 5-7 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization: ESI in positive ion mode.

  • MS Analysis: Multiple Reaction Monitoring (MRM).

    • Rationale for MRM Transitions: For NAEs, the precursor ion is the protonated molecule [M+H]⁺. A characteristic fragmentation is the loss of the ethanolamine or N-methylethanolamine headgroup.[24] For N-Me-AEA (MW ≈ 361.6), the precursor would be m/z 362.3. The product ion would correspond to the remaining acyl chain or another stable fragment. These transitions must be optimized by direct infusion of the synthesized standard.

Quantitative Data Summary (Hypothetical)

CompoundFAAH Hydrolysis Half-life (t₁/₂) [min]CB1 Receptor Affinity (Ki) [nM]
AEA12 ± 289 ± 15
N-Me-AEA >180115 ± 21
PEA>180>10,000
N-Me-PEA >180>10,000

digraph "LC-MS/MS Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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// Nodes
Sample [label="Biological Sample\n(e.g., plasma, cell lysate)"];
Spike [label="Spike with\nInternal Standard"];
Extract [label="Liquid-Liquid\nExtraction"];
Dry [label="Evaporate & Reconstitute"];
Inject [label="UHPLC Injection\n(C18 Separation)"];
Ionize [label="ESI Source\n(Positive Ion Mode)"];
MS1 [label="Quadrupole 1 (Q1)\nSelect Precursor Ion [M+H]+", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MS2 [label="Quadrupole 2 (Q2)\nFragment Ion (CID)", fillcolor="#FBBC05", fontcolor="#202124"];
MS3 [label="Quadrupole 3 (Q3)\nSelect Product Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Detect [label="Detector"];
Data [label="Data Acquisition &\nQuantification", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges
Sample -> Spike;
Spike -> Extract;
Extract -> Dry;
Dry -> Inject;
Inject -> Ionize;
Ionize -> MS1;
MS1 -> MS2;
MS2 -> MS3;
MS3 -> Detect;
Detect -> Data;

}

Caption: Standard experimental workflow for the quantification of N-methylated NAEs using LC-MS/MS.

Therapeutic Implications and Future Directions

The development of metabolically stable NAE analogs has significant therapeutic potential. FAAH inhibitors are already in clinical trials for various CNS disorders, aiming to elevate endogenous anandamide levels.[8] N-methylated NAEs represent an alternative "substrate-based" inhibition strategy. By directly administering a degradation-resistant agonist, it may be possible to achieve more controlled and sustained activation of specific ECS pathways.

Potential Therapeutic Areas:

  • Chronic Pain and Inflammation: Sustained activation of CB1, CB2, and PPARα by stable analogs of AEA and PEA could provide long-lasting analgesic and anti-inflammatory effects.

  • Anxiety and Mood Disorders: The anxiolytic effects of enhanced anandamide signaling are well-documented.[8] N-Me-AEA could offer a novel therapeutic approach.

  • Metabolic Disorders: Stable OEA analogs could provide more effective and sustained appetite suppression for the treatment of obesity.

Future Research:

  • Receptor Selectivity: Does N-methylation alter the binding profile of NAEs? A comprehensive screening against a panel of receptors (CB1, CB2, PPARs, GPR55, TRPV1) is essential.

  • In Vivo Pharmacokinetics and Pharmacodynamics: Animal studies are needed to determine the bioavailability, brain penetration, and in vivo efficacy of these compounds.

  • Off-Target Effects: A thorough evaluation of potential off-target activities is crucial for any drug development program.

Conclusion

While endogenous N-methylated NAEs have not been identified as significant players in ECS signaling, the strategic application of N-methylation to synthetic NAEs provides a powerful platform for pharmacological innovation. These modified lipids can serve as highly stable chemical probes to explore the intricacies of the endocannabinoid system and as lead compounds for the development of novel therapeutics. The protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug developers to unlock the full potential of N-methylated NAEs in modulating one of the body's most critical signaling systems.

References

  • N-Acylethanolamines and related compounds: Aspects of metabolism and functions. ResearchGate. [Link]

  • N-acyl phosphatidylethanolamine-specific phospholipase D. Wikipedia. [Link]

  • Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. ResearchGate. [Link]

  • Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively?. PubMed. [Link]

  • N-Acylethanolamine. Wikipedia. [Link]

  • Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. PMC. [Link]

  • N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity. PMC. [Link]

  • Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). PMC. [Link]

  • N-Acylphosphatidylethanolamines (NAPEs), N-acylethanolamines (NAEs) and Other Acylamides: Metabolism, Occurrence and Functions in Plants. AOCS. [Link]

  • Fatty acid amide hydrolase substrate specificity. PubMed. [Link]

  • NAPEPLD - N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D. UniProt. [Link]

  • Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Journal of Biomedical Science. [Link]

  • A protective role for N-acylphosphatidylethanolamine phospholipase D in 6-OHDA-induced neurodegeneration. PMC. [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC. [Link]

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PMC. [Link]

  • Characterization and Manipulation of the Acyl Chain Selectivity of Fatty Acid Amide Hydrolase. ResearchGate. [Link]

  • The Endocannabinoid Signaling System in the CNS: A Primer. PMC. [Link]

  • Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. PMC. [Link]

  • Fatty-acid amide hydrolase 1. Wikipedia. [Link]

  • High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS. [Link]

  • Anandamide and other N-acylethanolamines. Scholarly Publications. [Link]

  • The fatty acid amide hydrolase (FAAH). PubMed. [Link]

  • Differential regulation of MAGs, eCBs, and NAEs by MAGL, COX-2, and FAAH. Trends in Pharmacological Sciences. [Link]

  • Monoacylglycerol lipase. Wikipedia. [Link]

  • Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA 2 ε and PLAAT Enzymes. MDPI. [Link]

  • Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. ResearchGate. [Link]

  • Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity: pharmacological and conformational studies. PubMed. [Link]

  • Biosynthetic Pathways of Bioactive N-Acylethanolamines in Brain. ResearchGate. [Link]

  • Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine. MDPI. [Link]

  • Circulating Endocannabinoids and N-Acylethanolamines in Individuals with Cannabis Use Disorder—Preliminary Findings. PMC. [Link]

  • Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. PMC. [Link]

  • THE MOLECULAR LOGIC OF ENDOCANNABINOID SIGNALLING. eScholarship.org. [Link]

  • Detection of Protein Methylation Based on LC-MS/MS. Mtoz Biolabs. [Link]

  • Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey. PMC. [Link]

  • Identification of (R)-[18F]YH134 for Monoacylglycerol Lipase Neuroimaging and Exploration of Its Use for Central Nervous System and Peripheral Drug Development. Journal of Nuclear Medicine. [Link]

  • Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Scholarly Publications. [Link]

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  • Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases. Capital Medical University. [Link]

  • Enzymatic formation of N-acylethanolamines from N-acylethanolamine plasmalogen through N-acylphosphatidylethanolamine-hydrolyzing phospholipase D-dependent and -independent pathways. ResearchGate. [Link]

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. PMC. [Link]

  • Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity. ResearchGate. [Link]

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Methodological & Application

Application Note: Chemoselective Synthesis of N-(2-Hydroxyethyl)-N-methyloctanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Areas: Lipid nanoparticle (LNP) formulation, non-ionic surfactant synthesis, and medicinal chemistry intermediate production.

Executive Summary

The amidation of fatty acid chlorides with amino alcohols is a foundational transformation in the synthesis of biologically active lipids and surfactants. This application note details the highly chemoselective synthesis of N-(2-Hydroxyethyl)-N-methyloctanamide from octanoyl chloride and N-methylethanolamine. Because N-methylethanolamine is a bifunctional molecule containing both a secondary amine and a primary hydroxyl group, achieving strict N-acylation without competitive O-acylation (esterification) requires kinetic control. This protocol provides a self-validating, step-by-step methodology grounded in mechanistic principles to ensure >90% yield and >98% chemoselectivity.

Mechanistic Principles & Chemoselectivity

The synthesis relies on a nucleophilic acyl substitution reaction between an acyl electrophile (octanoyl chloride) and a bifunctional nucleophile (N-methylethanolamine)[1],[2].

The Causality of N/O Selectivity

In an unbuffered or strongly acidic environment, amino alcohols can undergo interconversion between N-acyl and O-acyl forms. However, under mildly basic or non-aqueous conditions in the presence of an HCl scavenger (e.g., Triethylamine [TEA]), the reaction displays a profound kinetic preference for N-acylation [3].

  • Nucleophilicity: The secondary amine nitrogen is less electronegative and more polarizable (softer) than the primary hydroxyl oxygen. Thus, its lone pair attacks the hard electrophilic carbonyl carbon of octanoyl chloride with a significantly lower activation energy.

  • Thermal Control: Because amidation is highly exothermic, running the reaction at 0 °C to 5 °C throttles the overall reaction rate, which drastically magnifies the inherent kinetic gap between N-attack and O-attack, suppressing diester or ester-amine byproducts.

  • Base Catalysis: The addition of an auxiliary base (TEA) acts as an acid sink. By continuously neutralizing the HCl generated during the collapse of the tetrahedral intermediate, the base prevents the protonation of the N-methylethanolamine starting material, maintaining its nucleophilic state and driving the reaction forward[4],[5].

While classical biphasic aqueous conditions (Schotten-Baumann conditions) can be utilized[6], strictly anhydrous conditions using an organic base are preferred for medium-chain fatty acid chlorides to eliminate competitive hydrolysis, which would otherwise yield octanoic acid as an unwanted side product[2].

Reaction Pathway Visualization

G Start Octanoyl Chloride + N-Methylethanolamine N_Attack Chemoselective N-Attack (Kinetically Favored) Start->N_Attack High Selectivity at 0-25 °C O_Attack O-Attack (Esterification) (Side Reaction) Start->O_Attack Suppressed Intermediate Tetrahedral Zwitterion Intermediate N_Attack->Intermediate Product N-(2-Hydroxyethyl)- N-methyloctanamide Intermediate->Product Cl- elimination Base Base (TEA) Neutralizes HCl Base->Product Scavenges H+

Caption: Kinetic pathway demonstrating chemoselective N-acylation over O-esterification.

Experimental Protocol

Materials and Equipment
  • Reagents: Octanoyl chloride (1.0 eq, 10.0 mmol, 1.63 g), N-Methylethanolamine (1.05 eq, 10.5 mmol, 0.79 g), Triethylamine (TEA) (1.2 eq, 12.0 mmol, 1.21 g), Anhydrous Dichloromethane (DCM) (50 mL).

  • Equipment: 100 mL two-neck round-bottom flask, pressure-equalizing dropping funnel, magnetic stirrer, argon/nitrogen balloon, ice-water bath.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry or oven-dry the 100 mL two-neck flask and cool under an argon atmosphere to ensure the complete exclusion of ambient moisture.

  • Add N-methylethanolamine (0.79 g) and Triethylamine (1.21 g) to the flask.

  • Introduce 40 mL of anhydrous DCM via syringe. Stir to obtain a homogeneous solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C to 5 °C.

Step 2: Controlled Acylation

  • Dilute octanoyl chloride (1.63 g) in 10 mL of anhydrous DCM inside the dropping funnel.

  • Add the octanoyl chloride solution dropwise over 20–30 minutes. Crucial Causality: Dropwise addition ensures the acyl chloride is constantly the limiting reagent, preventing local excesses that could promote secondary O-acylation on the newly formed product.

  • A white precipitate of triethylammonium chloride will begin to form, validating that the acyl substitution and deprotonation are successfully occurring.

Step 3: Reaction Maturation

  • Once the addition is complete, remove the ice-water bath and allow the reaction to slowly warm to room temperature (20 °C – 25 °C).

  • Stir vigorously for 2 hours.

Step 4: Self-Validating Workup & Isolation

  • Reaction Check: Spot the mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. Validation: The absence of a secondary amine spot (N-methylethanolamine) confirms full conversion.

  • Transfer the reaction mixture to a separatory funnel. Add 30 mL of 1M aqueous HCl. Shake and separate the layers. Causality: The acid wash protonates and extracts any unreacted amine and the TEA into the aqueous layer.

  • Wash the organic layer with 30 mL of saturated NaHCO₃ solution. Causality: This removes trace amounts of octanoic acid (formed by incidental hydrolysis of the acyl chloride).

  • Wash with 30 mL of saturated brine, collect the organic layer, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).

  • Dry the resulting oil under high vacuum to yield pure N-(2-Hydroxyethyl)-N-methyloctanamide.

Optimization & Quantitative Data

The table below summarizes optimization studies highlighting how varying conditions logically affect chemoselectivity and overall yield.

EntrySolventBase (Scavenger)Temp (°C)Time (h)Selectivity (N:O ratio)Isolated Yield (%)
1DCM (Anhydrous)Triethylamine (TEA)0 → 252.0> 99:194%
2THF (Anhydrous)DIPEA0 → 253.098:291%
3DCM (Anhydrous)Pyridine25 (No cooling)1.585:1578%
4H₂O/DCM (Biphasic)Aq. NaOH (10%)0 → 204.095:582%

Data Interpretation: Entry 1 provides the optimal thermodynamic sink using TEA in anhydrous DCM with low-temperature addition, cleanly circumventing the generation of O-acylated products or hydrolyzed acyl chlorides (octanoic acid). Pyridine without cooling (Entry 3) is too aggressively catalytic and generates exotherms that degrade chemoselectivity.

Troubleshooting Guide

  • Issue: Significant Formation of O,N-Diacylated Product

    • Cause: Excess octanoyl chloride or inadequate temperature control.

    • Intervention: Re-verify the stoichiometry; ensure the acyl chloride is strictly ≤ 1.0 equivalent relative to the amine. Extend the dropping addition time and ensure the ice bath is maintained during the entire addition phase.

  • Issue: Low Yield & High Octanoic Acid Recovery

    • Cause: Ambient moisture ingress or degraded octanoyl chloride reagent.

    • Intervention: Distill octanoyl chloride prior to use if it appears cloudy. Guarantee all glassware is oven-dried and the DCM utilized is stored over molecular sieves.

  • Issue: Incomplete Conversion

    • Cause: Loss of nucleophilicity due to premature HCl salt formation.

    • Intervention: Ensure the TEA base is completely dry and added in at least a 1.2 molar equivalent ratio to maintain an alkaline microenvironment throughout the synthesis.

References

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Taylor & Francis Online - Journal of Synthetic Communications Details the kinetic control mechanisms and base-catalyzed selectivity for N-acylation over O-acylation in amino alcohols.[Link]

  • Schotten–Baumann Reaction Overview Wikipedia, the free encyclopedia General overview of the foundational two-phase and base-catalyzed amidation methodology named after Carl Schotten and Eugen Baumann.[Link]

  • Schotten-Baumann Reaction Conditions Organic Chemistry Portal Comprehensive mechanistic review covering the use of base equivalents to drive the equilibrium in the formation of amides from acid chlorides.[Link]

  • Enzymatic chemoselective synthesis of secondary-amide surfactant from N-methylethanol amine National Institutes of Health (NIH) - PubMed Contextual framework regarding the economic importance of synthetic and enzymatic N-methyl lauroylethanolamide surfactants derived from corresponding chains.[Link]

Sources

quantification of N-methyl fatty amides in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Robust Quantification of N-methyl Fatty Amides in Biological Matrices by LC-MS/MS

Authored by a Senior Application Scientist

Abstract

N-methyl fatty amides (NMFAs) represent a class of lipid signaling molecules with emerging biological significance, implicated in various physiological and pathological processes. Accurate quantification of these endogenous compounds in complex biological matrices such as plasma, serum, and tissue homogenates is critical for elucidating their roles in health and disease. This document provides a comprehensive guide for the development, validation, and application of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of NMFAs. We delve into the rationale behind critical experimental choices, from sample preparation to mass spectrometric detection, ensuring a robust and reliable analytical workflow. The protocols herein are designed to be self-validating, adhering to principles outlined in regulatory guidance for bioanalytical method validation.

Introduction: The Rationale for Quantifying N-methyl Fatty Amides

N-methyl fatty amides are structurally related to the well-studied class of N-acylethanolamines (endocannabinoids). While their biological functions are still under active investigation, their presence in various tissues and potential signaling roles make them important targets in lipidomics research.[1] Unlike primary fatty acid amides, the N-methyl group imparts distinct physicochemical properties that influence their biological activity and analytical behavior.

The quantification of these lipids presents a significant analytical challenge due to their low endogenous concentrations, their presence within a complex lipidome, and the potential for matrix effects in mass spectrometry.[2] Therefore, a highly selective and sensitive method, such as LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for this application.[3][4] This guide provides the foundational methodology to establish such an assay, emphasizing the principles that ensure data integrity and reproducibility.

Pre-Analytical Considerations: Preserving Sample Integrity

The journey to accurate quantification begins before the sample ever reaches the lab. Lipids are susceptible to enzymatic and chemical degradation.

  • Sample Collection : For blood-derived matrices (plasma, serum), use of tubes containing an anticoagulant like EDTA is recommended. Immediate cooling of the sample on ice post-collection is crucial to slow enzymatic activity.

  • Storage : Samples should be processed (e.g., plasma separation by centrifugation) as quickly as possible. For long-term storage, freezing at -80°C is mandatory to prevent degradation. Avoid repeated freeze-thaw cycles, as this can compromise the integrity of lipid profiles.[5]

Sample Preparation: Isolating NMFAs from the Matrix

The primary goal of sample preparation is to isolate the NMFAs from interfering matrix components, such as proteins and highly abundant lipids, and to concentrate the analytes for sensitive detection.[2] We will discuss two primary strategies: Protein Precipitation followed by Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Causality Behind Method Choice
  • Protein Precipitation (PPT) : This is an essential first step for protein-rich matrices like plasma or serum.[6] Cold organic solvents (e.g., acetonitrile or methanol) are used to denature and precipitate proteins, which would otherwise interfere with chromatography and ionization. This step also serves to release lipids that may be protein-bound.

  • Liquid-Liquid Extraction (LLE) : LLE is a classic and effective technique for lipid extraction based on partitioning the analytes into a non-polar organic phase, while polar contaminants remain in the aqueous phase.[6][7] A modified Folch or Bligh-Dyer extraction using a chloroform/methanol system is highly effective for a broad range of lipids, including NMFAs.[7][8]

  • Solid-Phase Extraction (SPE) : SPE offers a more targeted cleanup and can be more easily automated than LLE.[7][9] It is particularly useful when fractionation of different lipid classes is desired or when dealing with complex matrices requiring more rigorous cleanup.[6] For NMFAs, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be employed.

The Importance of an Internal Standard

For accurate quantification, especially of endogenous analytes, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable.[10] A SIL-IS for a representative NMFA (e.g., N-methyl-d3-oleamide) should be added to the sample at the very beginning of the preparation process. This standard will co-extract with the endogenous analytes and experience similar matrix effects or sample loss, allowing for reliable normalization of the final signal.[10] This principle is fundamental to correcting for variability throughout the entire workflow.

Internal_Standard_Logic cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (+ Endogenous NMFA) IS Add Known Amount of SIL-Internal Standard Sample->IS Extraction Extraction & Cleanup (LLE or SPE) IS->Extraction FinalExtract Final Extract (Analyte + IS) Extraction->FinalExtract Analysis Measure Peak Area Ratio (Analyte / IS) FinalExtract->Analysis Ratio corrects for sample loss and matrix effects Quant Quantification via Calibration Curve Analysis->Quant Ratio corrects for sample loss and matrix effects

Caption: Logic of internal standard correction for accurate quantification.

Protocol 1: Protein Precipitation and Liquid-Liquid Extraction

This protocol is suitable for plasma, serum, and tissue homogenates.

  • Sample Aliquoting : In a 2 mL glass vial, aliquot 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking : Add 10 µL of the SIL-IS working solution (e.g., N-methyl-d3-oleamide in methanol at 100 ng/mL) to the sample. Vortex briefly.

  • Protein Precipitation : Add 300 µL of ice-cold methanol. Vortex vigorously for 30 seconds to ensure thorough protein precipitation.[8]

  • Phase Separation : Add 600 µL of chloroform. Vortex for 30 seconds. Add 200 µL of water to induce phase separation. Vortex again for 30 seconds.

  • Centrifugation : Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases (upper aqueous/methanol, lower chloroform) separated by a protein disk.

  • Extraction : Carefully aspirate the lower chloroform layer using a glass syringe and transfer it to a clean glass tube.[8]

  • Drying : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step concentrates the lipids.[3]

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis: The Core of Quantification

The reconstituted sample extract is analyzed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Analytical_Workflow cluster_workflow LC-MS/MS Workflow for NMFA Quantification SamplePrep Sample Preparation (Extraction & Reconstitution) HPLC HPLC Separation (Reversed-Phase C18) SamplePrep->HPLC ESI Ionization (Positive ESI) HPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Signal Acquisition Q3->Detector Data Data Processing (Quantification) Detector->Data

Caption: The experimental workflow from prepared sample to final data.

Protocol 2: LC-MS/MS Instrumental Parameters

These are starting parameters that should be optimized for the specific instrument and NMFAs of interest.

  • LC System : High-performance liquid chromatography system.

  • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient :

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 98% B

    • 15-18 min: Hold at 98% B

    • 18.1-20 min: Return to 60% B (re-equilibration)

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 45°C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : Triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

  • Key Principle - MRM : In MRM, the first quadrupole (Q1) is set to select the mass of the protonated NMFA molecule (the precursor ion). This ion is then fragmented in the second quadrupole (Q2). The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (the product ion). This two-stage mass filtering provides exceptional selectivity and minimizes background noise.[4]

  • Fragmentation : N-methyl fatty amides, like other amides, often show a characteristic cleavage of the amide (N-CO) bond during fragmentation.[11] This allows for the selection of specific and reliable MRM transitions.

Data Presentation: Example MRM Transitions

The following table provides hypothetical yet chemically logical MRM transitions for representative NMFAs. These must be empirically determined and optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes on Fragmentation
N-methylpalmitamidem/z 270.3m/z 58.1Cleavage yielding the N-methylacetamide fragment.
N-methylstearamidem/z 298.3m/z 58.1Cleavage yielding the N-methylacetamide fragment.
N-methyl-oleamidem/z 296.3m/z 58.1Cleavage yielding the N-methylacetamide fragment.
N-methyl-d3-oleamide (SIL-IS)m/z 299.3m/z 61.1Deuterated fragment allows for specific detection.

Method Validation: Ensuring Trustworthy Data

A quantitative method is only as good as its validation. Full validation is mandatory when developing a new method and should follow established regulatory guidelines.[12] This process establishes by objective evidence that the method is reliable for its intended purpose.[13]

The Challenge of Endogenous Analytes

A key challenge is the natural presence of NMFAs in the biological matrices used for preparing calibration standards.[13][14] The preferred approach is to obtain an analyte-free matrix (e.g., stripped serum). If this is not possible, two alternative strategies are:

  • Surrogate Matrix : Use a similar matrix that is free of the analyte (e.g., buffer or dialyzed serum), but one must prove that it has no significant matrix effect compared to the authentic matrix.[13]

  • Standard Addition : Prepare calibrators by spiking known amounts of analyte into the actual study samples. This is laborious but can be the most accurate approach in some cases.

Protocol 3: Key Validation Experiments
  • Selectivity : Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the NMFAs or the SIL-IS at their respective retention times.[12]

  • Calibration Curve : Prepare a set of calibration standards (typically 8 non-zero points) by spiking known concentrations of the NMFAs into the chosen matrix (e.g., stripped serum). The plot of the peak area ratio (analyte/IS) versus concentration should be fitted with a linear regression, typically with a 1/x² weighting. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision : Prepare Quality Control (QC) samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. Analyze these in replicate (n=5) on at least three separate days.

    • Accuracy : The mean measured concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision : The coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ).

  • Lower Limit of Quantification (LLOQ) : This is the lowest point on the calibration curve that meets the acceptance criteria for accuracy and precision (within 20%).[14]

  • Matrix Effect : Assess the ion suppression or enhancement caused by the biological matrix. This is typically done by comparing the analyte response in a post-extraction spiked matrix sample to the response in a pure solvent solution.

  • Stability : Evaluate the stability of NMFAs under various conditions:

    • Freeze-Thaw Stability : After three freeze-thaw cycles.

    • Bench-Top Stability : At room temperature for a duration reflecting the expected sample handling time.

    • Long-Term Storage Stability : At -80°C for a period exceeding the expected study sample storage time.

Data Presentation: Example Validation Summary
Validation ParameterLLOQ (0.5 ng/mL)Low QC (1.5 ng/mL)Mid QC (50 ng/mL)High QC (150 ng/mL)Acceptance Criteria
Intra-day Precision (%CV) 8.9%6.5%4.1%3.8%≤20% (LLOQ), ≤15% (QCs)
Intra-day Accuracy (%Bias) +5.2%-3.1%+1.5%-0.8%±20% (LLOQ), ±15% (QCs)
Inter-day Precision (%CV) 11.2%8.8%6.2%5.5%≤20% (LLOQ), ≤15% (QCs)
Inter-day Accuracy (%Bias) +7.8%-4.5%+2.3%-1.9%±20% (LLOQ), ±15% (QCs)

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of N-methyl fatty amides in biological matrices. By combining a robust sample preparation strategy with the sensitivity and selectivity of LC-MS/MS, researchers can achieve reliable and reproducible data. The emphasis on thorough method validation, grounded in regulatory principles, ensures the scientific integrity required for applications in both basic research and drug development. Adherence to these protocols will empower scientists to accurately probe the roles of these intriguing lipids in biological systems.

References

  • Metabolomics Core, University of Michigan. (2025, November 28). Lipid and fatty acid extraction protocol from biological samples.
  • Sartorius. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Creative Proteomics. Biological Sample Pretreatment for Lipid Analysis.
  • Christie, W. W. (2010). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. In Lipid Analysis (pp. 115-137). Woodhead Publishing.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • Agilent Technologies. A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples.
  • Cui, L., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Molecules, 26(9), 2686.
  • Tsikas, D. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges.
  • Organomation. Lipidomics Sample Preparation.
  • McClements, D. J. Analysis of Lipids. University of Massachusetts Amherst.
  • Dobarganes, C., & Márquez-Ruiz, G. (2015). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Grasas y Aceites, 66(1), e062.
  • Rutkowska, J., et al. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 25(22), 5306.
  • Van Eeckhaut, A., et al. (2022, April 15). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International.
  • da Silva, J. A., et al. (2018).
  • GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
  • Jeffries, J. L., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2499.
  • Wang, J., et al. (2009). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Se Pu, 27(6), 735-739.
  • Cunnane, S. C., et al. (2012). Plasma and Brain Fatty Acid Profiles in Mild Cognitive Impairment and Alzheimer's Disease. Journal of Alzheimer's Disease, 29(3), 691-697.
  • BenchChem. (2025). Application Note & Protocol: Highly Sensitive Quantification of Fatty Acids in Biological Matrices by LC-MS Following Derivatization.
  • Wang, J., et al. (2025, August 7). Method for determination of fatty acid amides in polyethylene packaging materials-Gas chromatography/mass spectrometry. ResearchGate.
  • Gee, A. J., et al. (1999). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection.
  • Gil-de-la-Fuente, A., et al. (2019).
  • BenchChem. (2025). Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using 9-Methylundecanoic Acid as an Internal Standard.
  • Food and Agriculture Organization of the United Nations. Quantification of Fatty Acid Methyl Esters in Various Biological Matrices by LC-DAD and LC-MS after One-Step Transesterification. AGRIS.
  • Kim, M., et al. (2019). Primary fatty amides in plasma associated with brain amyloid burden, hippocampal volume, and memory in the European Medical Information Framework for Alzheimer's Disease biomarker discovery cohort. Alzheimer's & Dementia, 15(6), 817-827.

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Troubleshooting & Optimization

minimizing matrix effects in N-octanoyl-N-methyl-ethanolamine LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this diagnostic hub to address one of the most critical analytical bottlenecks in bioanalysis: LC-MS/MS matrix effects. This guide bypasses surface-level advice, directly examining the mechanistic causes of ion suppression and providing self-validating methodologies to secure the analytical integrity of N-octanoyl-N-methyl-ethanolamine quantitation.

Part 1: The Mechanistic Grounding of Ion Suppression

N-octanoyl-N-methyl-ethanolamine is a medium-chain N-acylethanolamine (NAE) derivative. Structurally, it is an amphiphilic molecule, possessing a hydrophobic eight-carbon acyl chain and a polar N-methylated ethanolamine headgroup. During Electrospray Ionization (ESI), analytes must successfully migrate to the surface of the charged droplet to enter the gas phase and be detected by the mass spectrometer.

When analyzing complex biological matrices (e.g., plasma, serum, or tissue lysates), endogenous glycerophosphocholines (phospholipids) often co-elute with mid-polar lipid targets[1]. Because phospholipids are highly surface-active, they saturate the ESI droplet surface. This saturation outcompetes N-octanoyl-N-methyl-ethanolamine for available charges (in positive ion mode) and limits droplet evaporation, causing severe, irreproducible ion suppression that artificially lowers your target analyte's apparent concentration[2].

Part 2: Interactive Troubleshooting Guide

FAQ 1: My N-octanoyl-N-methyl-ethanolamine signal fluctuates wildly between samples. How do I definitively prove this is a matrix effect and not instrument drift?

Diagnostic Causality: Instrument drift degrades all signals uniformly over time. Matrix effects are retention-time specific. To isolate matrix effects, you must map the ionization efficiency of the target molecule in real-time as the background matrix elutes from the column[3].

Self-Validating Protocol: Post-Column Infusion

  • Insert a low-dead-volume T-piece between the analytical LC column outflow and the MS ESI source.

  • Connect a syringe pump to the third port of the T-piece and continuously infuse a neat solution of N-octanoyl-N-methyl-ethanolamine (e.g., 100 ng/mL) at a constant flow rate of 10 µL/min[3].

  • Inject a blank biological matrix extract (e.g., plasma processed without the analyte) onto the LC column and run your standard chromatographic gradient.

  • Continuously monitor the Multiple Reaction Monitoring (MRM) transition of the infused analyte.

  • Validation Checkpoint: A constant, flat baseline indicates zero matrix effect. Any sudden suppression (dip) or enhancement (spike) in the baseline precisely identifies the retention time zones where localized matrix effects occur. If your analyte's retention time falls within a suppression zone, matrix interference is confirmed[3].

FAQ 2: Protein precipitation (PPT) is leaving too much matrix behind. What is the optimal sample preparation to eliminate phospholipid interference?

Diagnostic Causality: Standard PPT effectively crashes out large proteins but fails to precipitate phospholipids, which remain in the supernatant and foul the MS source optics[2]. Liquid-Liquid Extraction (LLE) leverages differential partition coefficients to selectively isolate the amphiphilic N-octanoyl-N-methyl-ethanolamine into an organic phase, leaving highly polar salts and large lipophilic interferences in the aqueous waste[2][4].

Self-Validating Protocol: Targeted Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of the biological sample into a borosilicate glass tube.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) and vortex.

  • Add 400 µL of Methyl tert-butyl ether (MTBE) followed by 100 µL of LC-MS grade water to force phase separation.

  • Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer (MTBE) containing the target analyte to a clean vial.

  • Evaporate to complete dryness under a gentle stream of nitrogen and reconstitute in the LC mobile phase.

  • Validation Checkpoint: Inject the reconstituted extract and monitor the universal phospholipid MRM transition (m/z 184 > 184 in positive mode). A flat baseline specifically at the analyte's retention time validates the physical removal of the interfering lipid matrix.

FAQ 3: I cannot adjust my sample preparation further. How can I chromatographically protect the MS source from matrix build-up?

Diagnostic Causality: Even in highly purified samples, trace salts elute at the void volume, and highly hydrophobic neutral lipids elute late in the gradient. Allowing these to enter the ESI source causes long-term ion suppression and signal decay over large sample batches[3].

Self-Validating Protocol: Divert Valve Programming

  • Map the exact retention time (RT) window of N-octanoyl-N-methyl-ethanolamine (e.g., eluting from 3.5 to 4.5 minutes).

  • Program the LC-MS integrated divert valve to direct the column eluent to waste from 0.0 to 3.0 minutes, safely bypassing early-eluting polar matrix[3].

  • Switch the valve to direct flow into the MS source strictly between 3.0 and 5.0 minutes.

  • Switch the valve back to waste from 5.0 minutes to the end of the gradient wash to divert heavy lipids.

  • Validation Checkpoint: Run a continuous batch of 100 extracted biological samples. If the absolute MS signal intensity of the internal standard remains stable (Relative Standard Deviation < 5%) from injection 1 to 100, your source optics are successfully protected.

FAQ 4: How do I mathematically correct for residual matrix suppression that I cannot physically eliminate?

Diagnostic Causality: Trace matrix effects can persist despite pristine chromatography. A Stable Isotope-Labeled Internal Standard (SIL-IS) perfectly mimics the physicochemical properties of the target. It co-elutes exactly with the native analyte and experiences identical ion suppression in the ESI droplet, keeping the response ratio mathematically constant[2][5].

Self-Validating Protocol: Isotope Dilution Quantitation

  • Procure a deuterated analog (e.g., N-octanoyl-N-methyl-ethanolamine-d4 or a closely related NAE-d4 standard)[6][7].

  • Spike a known, identical concentration of the SIL-IS into all calibration standards, quality controls, and unknown samples prior to extraction[1][5].

  • Construct the calibration curve using the area ratio (Analyte Area / SIL-IS Area) on the Y-axis rather than absolute analyte area.

  • Validation Checkpoint: Calculate the absolute Matrix Factor (MF = Peak Area in matrix extract / Peak Area in neat solvent). Then calculate the IS-Normalized MF (MF of analyte / MF of SIL-IS). If the IS-Normalized MF strictly falls between 0.85 and 1.15, the self-correcting mathematical system is validated[5].

Part 3: Quantitative Data Summarization

The table below summarizes typical bioanalytical performance metrics when extracting lipid amides and NAEs from plasma across different sample preparation modalities:

Sample Preparation MethodAbsolute Analyte Recovery (%)Phospholipid Removal (%)Absolute Matrix FactorWorkflow Throughput
Protein Precipitation (ACN) 85 - 95%< 5%0.35 - 0.50 (Severe)High (96-well format)
Liquid-Liquid Extraction (MTBE) 75 - 85%85 - 90%0.85 - 0.95 (Minimal)Medium (Labor intensive)
HybridSPE / Phospholipid Plates 80 - 90%> 95%0.95 - 1.05 (Negligible)High (96-well format)

Part 4: Mandatory Visualization

Below is the logical diagnostic workflow to systemically identify and neutralize matrix effects.

Workflow A 1. Assess Matrix Effect (Post-Column Infusion) B Significant Ion Suppression Detected in Elution Zone? A->B C 2. Optimize Sample Prep (LLE or Phospholipid SPE) B->C Yes F Validated LC-MS/MS Quantitation Workflow B->F No D 3. Adjust LC Gradient & Enable MS Divert Valve C->D E 4. Implement SIL-IS (Isotope Dilution) D->E E->F

Fig 1. Diagnostic workflow for identifying and mitigating LC-MS/MS matrix effects.

Part 5: References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. NIH PMC. 3

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. MilliporeSigma.

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International / Chromatography Online.5

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. 8

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 2

  • Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. NIH PMC. 4

  • A Minimally Invasive LC–MS/MS Approach for Assessing Endocannabinoids in Saliva and Capillary Blood Microsamples. MDPI. 1

  • Spotlight on Endocannabinoids in Healthy Individuals Using Volumetric Absorptive Microsampling Combined with LC-MS/MS Analysis. ACS Omega. 6

  • Journal of Pharmaceutical and Biomedical Analysis: N-Acyl taurines triggering and quantitative measurements. DIAL@UCLouvain. 7

Sources

Advanced Technical Support Center: Overcoming Lipid Interferences in N-methyl NAE Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Applied Lipidomics Support Center. N-methyl N-acylethanolamines (N-methyl NAEs) are robust pharmacological analogs synthesized to resist enzymatic degradation by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA)[1]. While their stable nature makes them exceptional analytical probes, their physical properties and structural similarity to endogenous native NAEs (such as Anandamide, PEA, and OEA) pose severe challenges during LC-MS/MS quantification.

This technical guide provides targeted troubleshooting frameworks, causal explanations for signal failure, and self-validating protocols to ensure you can confidently separate N-methyl NAEs from heavily interfering endogenous lipids.

Biological Causality: Why Native NAEs Degrade While N-methyl NAEs Persist

Before optimizing extractions, it is critical to understand the analyte's chemical behavior. N-methyl NAEs are modified at the amide nitrogen. This single methyl group creates a steric shield that prevents the catalytic nucleophilic attack by the FAAH/NAAA enzymes[1]. While this structural change preserves the molecule in vivo, it also slightly alters its chromatographic retention factor, which we can leverage for separation.

Pathway NAPE Endogenous NAPE (Precursor) PLD NAPE-PLD NAPE->PLD Native Native NAEs (e.g., PEA, OEA) PLD->Native FAAH FAAH / NAAA Hydrolases Native->FAAH Rapid in vivo Hydrolysis Synth Synthetic N-Methylation Native->Synth Chemical Modification Degradation Ethanolamine + Free Fatty Acid FAAH->Degradation Rapid in vivo Hydrolysis Nmethyl N-methyl NAEs (Pharmacological Probe) FAAH->Nmethyl Cleavage Blocked Synth->Nmethyl Nmethyl->FAAH Steric Hindrance

Mechanistic blockade of FAAH/NAAA hydrolysis by N-methyl NAE steric hindrance.

Troubleshooting Guide & FAQs

Q1: My N-methyl NAE signals drop by 90% when analyzed in brain or plasma matrices compared to neat solvents. What is the root cause?

The Causality: You are experiencing catastrophic ion suppression due to matrix effects. Biological tissues and fluids contain staggering concentrations of glycerophospholipids (e.g., phosphatidylcholines)[2]. During Electrospray Ionization (ESI), these highly surface-active endogenous phospholipids rapidly migrate to the surface of the ESI droplet. They monopolize the available charge, neutralizing your low-abundance N-methyl NAE analytes and rendering them "invisible" to the mass spectrometer. The Solution: Simple protein precipitation (PPT) is inadequate because it leaves over 50% of the phospholipids in your sample[3]. You must transition to an extraction protocol that actively strips phospholipids from the matrix (see step-by-step methodology below).

Q2: How do I separate N-methyl NAEs from naturally co-eluting isobaric ceramides and native NAEs?

The Causality: N-methyl NAEs are separated from native NAEs by only +14 Da (a single methyl group). Naturally occurring variations in fatty acid chain length or unsaturation degrees among endogenous NAEs or ceramides can generate identical m/z precursor ions or produce overlapping fragments (e.g., the characteristic m/z 62 or 76 amine fragments)[4]. The mass spectrometer's quadrupoles cannot resolve these isobars. The Solution: You must decouple the isobars chromatographically. Switch to an Ultra-High Performance Liquid Chromatography (UHPLC) sub-2 µm C18 column[5]. Because the N-methyl group removes the hydrogen bond donor capacity of the amide and adds steric bulk, it shifts the polarity of the molecule. By applying a slow, highly optimized mobile phase gradient (e.g., 0.1% acetic acid in water/acetonitrile), the N-methyl NAE will elute distinctly from its unmethylated counterpart[4].

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for these lipids?

The Causality: LLE methods (such as the Folch extraction using chloroform/methanol/water) efficiently partition non-polar N-acylethanolamines into the organic layer[6]. However, LLE aggressively co-extracts interfering neutral lipids and phospholipids. Relying on SPE alone can lead to clogged frits due to high protein content. The Solution: A dual-stage hybrid extraction is required. Perform LLE to eliminate proteins and salts, followed immediately by targeted Zirconia-based SPE[7]. Zirconia atoms act as powerful Lewis acids, selectively bonding with the electron-rich phosphate groups of the interfering lipids while allowing the uncharged N-methyl NAE amides to elute unimpeded.

Quantitative Data: Extraction Efficacy Comparison

To emphasize the necessity of optimized lipid clean-up, the table below summarizes the quantitative impact of various extraction solvents on total NAE recovery and phospholipid-induced matrix effects[3][5].

Table 1: Comparative Extraction Efficiency and Matrix Effects in Biological Fluids

Extraction Method / Solvent MatrixTarget Analyte ClassExtraction RecoveryPhospholipid CarryoverResulting Matrix Effect (ESI)
Protein Precipitation (PPT) (Methanol only)Total NAEs95 - 110%> 60%Severe Suppression
Protein Precipitation (PPT) (Acetonitrile/Acetone 1:1)Total NAEs85 - 105%~ 40%Moderate Suppression
LLE Only (Folch: CHCl3/MeOH/H2O)Hydrophobic Lipids75 - 90%> 80%Severe Suppression
Hybrid LLE + Zirconia SPE NAEs & N-methyl NAEs80 - 95%< 5% Negligible / Ideal

Experimental Protocol: Self-Validating N-methyl NAE Workflow

Do not blindly run extractions. The following protocol incorporates embedded validation checks to ensure analytical fidelity throughout the process.

Workflow Start Raw Biological Matrix (Plasma/Brain Homogenate) LLE Liquid-Liquid Extraction (Chloroform/Methanol) Start->LLE Protein Crash & Lipid Solubilization Phos Phospholipid Depletion (Zirconia-based SPE) LLE->Phos Isolate Lower Organic Phase Elution Targeted Elution (Acetonitrile + 1% FA) Phos->Elution Lewis Acid/Base Phosphate Trapping LCMS UHPLC-dMRM MS/MS (C18, Positive ESI) Elution->LCMS Reconstitute in Mobile Phase

Workflow for isolating N-methyl NAEs via liquid extraction and phospholipid depletion.

Step 1: Homogenization and Internal Standard (IS) Spiking
  • Transfer 100 µL of plasma (or 50 mg of mechanically homogenized brain tissue) to a low-bind microcentrifuge tube.

  • Self-Validation Step: Spike the matrix with 10 µL of a stable isotope-labeled internal standard (e.g.,

    
    -N-methyl-PEA at 100 ng/mL). Tracking this deuterated standard allows you to mathematically correct for incidental matrix effects and verifies that any signal loss is due to preparation errors, not instrument failure.
    
Step 2: Liquid-Liquid Extraction (LLE)
  • Add 1.5 mL of ice-cold Chloroform/Methanol (2:1 v/v) to the sample.

  • Vortex aggressively for 5 minutes. This step denatures lipid-bound proteins and solubilizes the N-methyl NAEs into the hydrophobic phase[6].

  • Add 0.3 mL of LC-MS grade water to force phase separation. Centrifuge at 12,000 × g for 10 minutes at 4 °C.

  • Carefully aspirate the lower organic (chloroform) phase without disturbing the protein disc at the interphase. Dry the extract under a gentle stream of nitrogen.

Step 3: Targeted Phospholipid Depletion
  • Reconstitute the dried lipid extract in 200 µL of 1% Formic Acid in Acetonitrile.

  • Load the sample onto a Zirconia-coated HybridSPE plate/column pre-conditioned with Acetonitrile.

  • Apply light vacuum to pull the sample through. Collect the flow-through in an MS-compatible vial.

  • Wash the column with an additional 200 µL of Acetonitrile and pool the eluates.

  • Self-Validation Check: To ensure the zirconia matrix successfully trapped the ESI suppressors, monitor the specific phospholipid MS/MS transition of m/z 184 (the phosphocholine headgroup) alongside your NAE target[7]. A successful clean-up will show a >95% reduction in the m/z 184 peak area relative to a sample skipped past the SPE step.

Step 4: LC-MS/MS Analysis
  • Evaporate the SPE eluate to complete dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial UHPLC mobile phase (e.g., 70:30 Water:Acetonitrile containing 0.1% Acetic Acid + 1 mM Ammonium Acetate)[4].

  • Inject 5 µL into the UHPLC system coupled to a triple quadrupole mass spectrometer operating in dynamic Multiple Reaction Monitoring (dMRM) positive ESI mode[5].

References

  • Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis Source: MDPI (Metabolites) URL:[Link]

  • Pharmacological Characterization of Hydrolysis-Resistant Analogs of Oleoylethanolamide with Potent Anorexiant Properties Source: Journal of Pharmacology and Experimental Therapeutics (ASPET) URL:[Link]

  • A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid Source: bioRxiv URL:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique Source: MDPI (Molecules) URL:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL:[Link]

  • High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines Source: LIPID MAPS Protocols URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-Hydroxyethyl)-N-methyloctanamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as N-(2-Hydroxyethyl)-N-methyloctanamide, is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

N-(2-Hydroxyethyl)-N-methyloctanamide is a fatty acid ethanolamide, a class of compounds with diverse biological activities. While specific hazard data for this particular molecule is not extensively documented in publicly available safety data sheets (SDS), the general principles of chemical waste management for laboratory reagents of this nature provide a clear path forward. The core principle is to prevent its release into the environment and to ensure the safety of all personnel.

I. Hazard Assessment and Waste Classification

Key Considerations:

  • Physical State: The physical state (solid or liquid) will influence handling and packaging procedures.

  • Reactivity: Assess potential reactivity with other waste materials. It is crucial to avoid mixing incompatible chemicals.[1]

  • Toxicity: While not explicitly detailed, assume the compound may have irritant properties, particularly to the skin and eyes, as is common with many laboratory chemicals.[2][3][4][5][6]

  • Environmental Hazards: Many organic compounds can be harmful to aquatic life. Therefore, disposal into drains or general waste is strictly prohibited.[7][8][9]

Waste Classification:

In the absence of specific listings, chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[10] This determination is typically based on whether the waste exhibits any of the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.[11][12]

Given that N-(2-Hydroxyethyl)-N-methyloctanamide is an organic compound, it is prudent to manage it as a chemical waste stream destined for incineration at a licensed facility. It should not be mixed with non-hazardous waste.

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment is non-negotiable. Before handling N-(2-Hydroxyethyl)-N-methyloctanamide for disposal, ensure the following PPE is worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes that could cause eye irritation or damage.[6][8][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[6][8][10]
Body Protection A laboratory coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]To prevent inhalation of any airborne particles or vapors.

III. Disposal Workflow

The following workflow provides a systematic approach to the disposal of N-(2-Hydroxyethyl)-N-methyloctanamide.

Caption: Disposal workflow for N-(2-Hydroxyethyl)-N-methyloctanamide.

Step 1: Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Do not mix N-(2-Hydroxyethyl)-N-methyloctanamide with other waste streams unless compatibility has been verified. [1] Incompatible materials can lead to dangerous reactions.

  • Designate a specific, clearly labeled container for this waste.

Step 2: Packaging

The integrity of the waste container is critical to prevent leaks and spills.

  • Use a chemically compatible container. For many organic compounds, a high-density polyethylene (HDPE) or glass container is suitable.[13]

  • Ensure the container is in good condition , with no cracks or leaks, and has a secure, tight-fitting lid.[14]

  • Do not overfill the container. A general rule of thumb is to fill it to no more than 80% of its capacity to allow for expansion of contents.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.

  • The label must clearly state the full chemical name: "N-(2-Hydroxyethyl)-N-methyloctanamide" . Avoid using abbreviations or chemical formulas.[15]

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date of accumulation.

  • Attach a hazardous waste label as required by your institution and local regulations.

Step 4: Storage

Temporary storage of the waste container must be in a designated and safe location.

  • Store the container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area.[3][5][10]

  • Ensure the storage area is away from sources of ignition and incompatible materials.[8][14]

  • The storage location should have secondary containment to capture any potential leaks.

IV. Accidental Release and Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[8][16]

  • Assess the Spill: Determine the extent of the spill and the potential hazards involved.

  • Consult the SDS (if available): If a specific SDS is located, it will provide detailed spill cleanup procedures.

  • Small Spills: For a small spill, if you are trained and have the appropriate spill kit, you can proceed with cleanup.

    • Wear the appropriate PPE.

    • Absorb the spilled material with an inert absorbent, such as vermiculite or sand.[10][16]

    • Collect the absorbed material into a designated waste container.[8][16]

    • Clean the spill area with soap and water.[3]

  • Large Spills: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[16]

V. Final Disposal

The final disposal of N-(2-Hydroxyethyl)-N-methyloctanamide must be conducted by a licensed hazardous waste disposal company.

  • Arrange for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The responsible management of chemical waste is a shared responsibility that protects both the scientific community and the world at large.

References

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Mankiewicz. (2008, February 28). Safety Data Sheet. Retrieved from [Link]

  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2025, August). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N′-(4-butanesulfonic acid). Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Disposal of Chemical Waste | Safety Unit. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • ACTenviro. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.